molecular formula C25H36O6 B1588327 Ajugamarin L2 CAS No. 124961-67-7

Ajugamarin L2

Cat. No.: B1588327
CAS No.: 124961-67-7
M. Wt: 432.5 g/mol
InChI Key: OPIBUIPAAPHGEN-ZRBKXSIYSA-N
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Description

[(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2’-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate is a complex organic compound characterized by its unique spiro structure

Mechanism of Action

Target of Action

Ajugamarin L2, also known as [(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2’-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate, is a compound isolated from the Ajuga genus Compounds from the ajuga genus have been reported to display antibacterial , antifungal , antiplasmodial , cytotoxic, antitumor promoting , vasoconstricting , insect molting inhibitory, insect antifeeding and enzyme-inhibitory activities.

Mode of Action

It is known that compounds from the ajuga genus, which includes this compound, have a variety of biological activities . These compounds interact with their targets, leading to changes such as inhibition of bacterial growth, reduction of fungal activity, and interference with insect feeding .

Biochemical Pathways

Compounds from the ajuga genus have been reported to affect a variety of biochemical pathways, leading to their diverse biological activities . These effects can include the disruption of bacterial cell wall synthesis, inhibition of fungal enzymes, and interference with insect molting processes .

Pharmacokinetics

General storage guidelines for compounds like this compound suggest that it is stable for up to 3 years at -20°c in powder form, and for up to 1 month at -20°c in solvent . These properties may impact the bioavailability of this compound.

Result of Action

Compounds from the ajuga genus, which includes this compound, have been reported to have a variety of effects at the molecular and cellular level, including antibacterial , antifungal , antiplasmodial , cytotoxic, antitumor promoting , vasoconstricting , insect molting inhibitory, insect antifeeding and enzyme-inhibitory activities.

Action Environment

It is known that the compound is stable under certain storage conditions

Biochemical Analysis

Biochemical Properties

Ajugamarin L2 interacts with various enzymes, proteins, and other biomolecules. The genus Ajuga has been chemically studied and a series of bioactive metabolites, including phytoecdysteroids, diterpenoids, and iridoids have been isolated and characterized . This compound is one of these bioactive metabolites. Biological investigations demonstrate that some of these compounds display antibacterial , antifungal , antiplasmodial , cytotoxic, antitumor promoting , vasoconstricting , insect molting inhibitory, insect antifeeding and enzyme-inhibitory activities.

Cellular Effects

This compound has potent in vitro anticancer activity against A549 cell lines with IC 50 s=71.4 μM and against Hela cell lines with IC 50 s=71.6 mM . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a relatively low solubility in water , which may affect its stability and degradation over time.

Dosage Effects in Animal Models

It is known that this compound has potent in vitro anticancer activity , which suggests that it may have dose-dependent effects in animal models.

Metabolic Pathways

It is known that this compound is a bioactive metabolite of the genus Ajuga , suggesting that it may be involved in the metabolic pathways of these plants.

Transport and Distribution

It is known that this compound is a bioactive metabolite of the genus Ajuga , suggesting that it may be transported and distributed within cells and tissues in a similar manner to other bioactive metabolites of this genus.

Subcellular Localization

It is known that this compound is a bioactive metabolite of the genus Ajuga , suggesting that it may be localized in specific compartments or organelles within cells in a similar manner to other bioactive metabolites of this genus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2’-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe for studying enzyme mechanisms or as a ligand for receptor binding studies. Its structural features enable interactions with various biological targets.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in areas such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it valuable for developing high-performance products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2’-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate lies in its specific spiro structure and the presence of multiple functional groups

Properties

IUPAC Name

[(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O6/c1-5-16(2)22(28)30-15-25-19(7-6-9-24(25)14-31-24)23(4,17(3)11-20(25)26)10-8-18-12-21(27)29-13-18/h5,12,17,19-20,26H,6-11,13-15H2,1-4H3/b16-5+/t17-,19-,20+,23+,24?,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIBUIPAAPHGEN-ZRBKXSIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC12C(CCCC13CO3)C(C(CC2O)C)(C)CCC4=CC(=O)OC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC[C@@]12[C@H](CCCC13CO3)[C@@]([C@@H](C[C@@H]2O)C)(C)CCC4=CC(=O)OC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124961-67-7
Record name Ajugacumbin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124961677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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